molecular formula C17H14N2O5 B2820246 N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide CAS No. 1208629-43-9

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2820246
CAS No.: 1208629-43-9
M. Wt: 326.308
InChI Key: FAGHAWFZTVKCLP-UHFFFAOYSA-N
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Description

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a furan ring, and a dihydrobenzo[b][1,4]dioxin moiety

Properties

IUPAC Name

N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c20-17(14-2-1-5-21-14)18-10-12-9-15(24-19-12)11-3-4-13-16(8-11)23-7-6-22-13/h1-5,8-9H,6-7,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGHAWFZTVKCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the isoxazole ring, which can be synthesized via the cyclization of appropriate precursors under specific conditions. The furan-2-carboxamide moiety is then introduced through a series of reactions, including amidation and coupling reactions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides of the original compound, while reduction could result in the formation of reduced derivatives with modified functional groups .

Scientific Research Applications

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide is a synthetic compound with potential therapeutic applications. Its unique structure, which combines isoxazole and furan moieties with a dihydrobenzo[dioxin] core, suggests a diverse range of biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

The molecular formula of this compound is C17H15N5O5S2, with a molecular weight of 433.46 g/mol. The compound's structure includes functional groups that are known to influence biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing benzoxazole structures have shown efficacy against various Gram-positive and Gram-negative bacteria. A study highlighted that certain benzoxazole derivatives demonstrated minimal inhibitory concentrations (MIC) against Escherichia coli and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

CompoundMIC (µg/mL)Bacteria Type
Compound 18E. coli
Compound 216B. subtilis
Compound 332S. aureus

Anticancer Activity

This compound has been evaluated for its anticancer properties. Studies on related compounds have shown cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation .

Case Study: A recent investigation revealed that an isoxazole derivative exhibited potent inhibition of human prostate cancer cells by disrupting androgen receptor signaling pathways. This suggests that similar compounds might also possess antiandrogenic properties relevant to prostate cancer treatment .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Variations in substituents on the furan or isoxazole rings may enhance or diminish its biological efficacy. For example, the presence of electron-donating groups has been correlated with increased antimicrobial activity in related compounds .

Q & A

Q. What are the recommended synthetic routes for preparing N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the isoxazole ring via cyclization of nitrile oxides with alkynes or via 1,3-dipolar cycloaddition .
  • Step 2 : Functionalization of the isoxazole core with a methyl group, followed by amide coupling using reagents like HATU or EDC/NHS to attach the furan-2-carboxamide moiety .
  • Step 3 : Purification via column chromatography (e.g., silica gel) and recrystallization in solvents like DMSO/water mixtures to achieve >95% purity .
    • Key Considerations : Optimize reaction temperature (e.g., 60–80°C for cyclization) and solvent choice (e.g., THF or DMF for polar intermediates) to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR (e.g., 400–500 MHz) in deuterated DMSO to confirm regiochemistry of the isoxazole and amide bond formation .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-TOF) to confirm the molecular formula .
  • HPLC : Monitor purity (>98%) using a C18 column with UV detection at 254 nm .

Q. How should researchers design initial bioactivity assays for this compound?

  • In vitro Testing :
  • Use mitochondrial assays (e.g., isolated mouse liver mitochondria) to evaluate effects on membrane potential (Rh123 fluorescence) or calcium retention capacity (Calcium Green-5N) .
  • Test solubility in DMSO (final concentration ≤1% in assays) and dose-response curves (0.1–100 µM) to determine IC50_{50} values .
    • Controls : Include vehicle (DMSO) and positive controls (e.g., cyclosporine A for mitochondrial permeability transition pore studies) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted on this compound?

  • Modification Strategies :
  • Vary substituents on the dihydrobenzodioxin ring (e.g., electron-withdrawing groups like -F or -Cl) to assess impact on bioactivity .
  • Replace the furan-2-carboxamide with other heterocyclic amides (e.g., thiophene or pyridine) to probe binding selectivity .
    • Assay Design : Pair synthetic modifications with high-throughput screening (HTS) in target-specific assays (e.g., kinase inhibition or apoptosis pathways) .

Q. What computational methods can predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., kinases or GPCRs) based on crystal structures from the Protein Data Bank (PDB) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways for amide bond stability under physiological conditions .

Q. How can researchers address contradictions in bioactivity data across different studies?

  • Troubleshooting :
  • Verify compound purity (HPLC, HRMS) to rule out batch-to-batch variability .
  • Assess solvent effects (e.g., DMSO concentration) on assay readouts .
  • Replicate experiments in orthogonal assays (e.g., fluorescence-based vs. luminescence-based detection) .

Q. What strategies optimize the compound’s stability for pharmacokinetic studies?

  • Degradation Studies :
  • Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C over 24–72 hours, monitoring degradation via LC-MS .
  • Use prodrug approaches (e.g., esterification of the carboxamide) to enhance metabolic stability .

Q. How can synthetic scalability be achieved without compromising yield?

  • Process Chemistry :
  • Transition from batch to flow chemistry for exothermic steps (e.g., cyclization reactions) to improve reproducibility .
  • Optimize catalyst loading (e.g., Pd/C for hydrogenation) and solvent recovery (e.g., DMF via distillation) .

Methodological Challenges and Solutions

Challenge Solution Reference
Low solubility in aqueous buffersUse co-solvents (e.g., PEG-400) or nanoformulation (liposomes)
Synthetic byproduct formationEmploy orthogonal protecting groups (e.g., Boc for amines)
Off-target effects in bioassaysConduct counter-screening against related targets (e.g., kinase panels)

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